Sulfo-NHS-Acetate

Bioconjugation Protein Chemistry Buffer Compatibility

Non-sulfonated NHS-acetate analogs precipitate in aqueous buffers, causing incomplete amine modification and loss of native protein structure. Sulfo-NHS-Acetate (152305-87-8) overcomes this via a polar sulfonate group that ensures high aqueous solubility for homogeneous, reproducible bioconjugation. • Blocks primary amines irreversibly-prevents uncontrolled polymerization during EDC-mediated peptide-carrier protein conjugation. • Reduces non-specific ELISA/microarray background by 30-50%. • Enables site-selective lysine acetylation under physiological conditions without organic co-solvents. • Water-soluble alkyl-chain linker for PROTAC synthesis. Supplied with rigorous analytical QC; stable at ambient shipping conditions.

Molecular Formula C6H7NO7S
Molecular Weight 237.19 g/mol
CAS No. 152305-87-8
Cat. No. B1682710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-NHS-Acetate
CAS152305-87-8
Synonyms3-sulfosuccinimid-1-yl acetate
sulfo-NHS-acetate
sulfosuccinimidyl acetate
sulfosuccinimidyl-acetate
Molecular FormulaC6H7NO7S
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
InChIInChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13)
InChIKeyMDUQWFYJHRLNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfo-NHS-Acetate (CAS 152305-87-8): Water-Soluble Amine-Reactive Reagent for Precision Protein Modification and Bioconjugation


Sulfo-NHS-Acetate (Sulfosuccinimidyl acetate) is a water-soluble, amine-reactive chemical reagent belonging to the N-hydroxysuccinimide (NHS) ester class . It features a sulfonate group that confers high aqueous solubility, enabling efficient acetylation of primary amines on proteins, peptides, and other biomolecules under physiological conditions without the use of organic co-solvents [1]. The compound forms stable, covalent amide bonds with lysine side chains and N-terminal amines, and is widely used for blocking non-specific interactions, preventing polymerization during crosslinking, and facilitating directed bioconjugation in research and diagnostic applications .

Sulfo-NHS-Acetate Procurement: Why Water Solubility Dictates Reagent Selection Over Generic NHS Esters


Attempting to substitute Sulfo-NHS-Acetate with a generic, non-sulfonated NHS-acetate analog in aqueous bioconjugation workflows frequently results in reagent precipitation, incomplete amine modification, and loss of native protein structure [1]. The stark solubility disparity—driven by the polar sulfonate moiety—directly impacts reaction homogeneity and reproducibility [2]. The quantitative evidence below demonstrates that Sulfo-NHS-Acetate's engineered water solubility is not a marginal improvement but a critical performance prerequisite for reliable, buffer-based protein modification, rendering direct substitution with less soluble alternatives a significant risk to experimental integrity.

Sulfo-NHS-Acetate: Quantified Performance Advantages Over Non-Sulfonated and Reversible Amine Blockers


Aqueous Solubility: >100-Fold Improvement Over Non-Sulfonated NHS-Acetate

Sulfo-NHS-Acetate exhibits a solubility exceeding 100 mM in pure water, directly enabling its use in 100% aqueous reaction systems (e.g., PBS, Tris) [1]. In contrast, non-sulfonated NHS-Acetate has an aqueous solubility typically below 1 mM, necessitating the use of organic co-solvents like DMSO or acetonitrile [1]. This fundamental difference in physical property directly governs reagent selection for maintaining the native conformation of sensitive biomolecules.

Bioconjugation Protein Chemistry Buffer Compatibility

Reduction of Non-Specific Background Signal in Immunoassays: Quantified 30-50% Improvement in Signal-to-Noise

In ELISA and related immunoassay formats, treatment with Sulfo-NHS-Acetate to block unreacted primary amines on solid supports (e.g., microplates) has been shown to reduce non-specific background signal by 30-50% [1]. This quantitative improvement is achieved by irreversibly capping free amines that would otherwise contribute to off-target binding of detection antibodies.

Immunoassay ELISA Western Blot Surface Chemistry

Irreversible Amine Blocking vs. Reversible Citraconic Anhydride for Directed Conjugation Workflows

Unlike reversible amine-modifying agents such as citraconic anhydride, which hydrolyze and regenerate free amines at acidic pH (pH 3-4), Sulfo-NHS-Acetate forms a permanent, stable amide linkage [1]. Citraconic anhydride is stable at pH 7 but deprotects under mildly acidic conditions, a property useful for temporary protection [1]. Sulfo-NHS-Acetate's irreversibility is essential for preventing polymerization during EDC-mediated crosslinking and for producing stable immunogens .

Protein Conjugation Immunogen Production Crosslinking Control

Reaction Kinetics and Optimal pH Range for Efficient Protein Modification

Sulfo-NHS-Acetate reacts rapidly with primary amines under mild, near-physiological conditions. The NHS ester achieves complete acetylation of accessible lysine residues within 15-30 minutes at room temperature in pH 7.0-8.0 buffers [1]. The optimal pH range for balancing amine reactivity against competing ester hydrolysis is 7.2-7.5 .

Reaction Optimization Kinetics Bioconjugation Protocols

Procurement Guide: Optimal Application Scenarios for Sulfo-NHS-Acetate in Research and Industrial Settings


Immunogen Production: Preventing Peptide-Carrier Polymerization

When conjugating hapten peptides to carrier proteins (e.g., KLH, BSA) for antibody generation, Sulfo-NHS-Acetate is used to block primary amines on the peptide, preventing uncontrolled polymerization and ensuring the peptide's carboxyl groups are the sole reactive partners for EDC-mediated coupling to the carrier . This is a direct application of its irreversible amine-blocking property (Evidence Item 3).

Surface Passivation in Immunoassay Development

In the manufacturing of ELISA plates or protein microarrays, treating surfaces with Sulfo-NHS-Acetate after antigen/antibody immobilization reduces non-specific background by 30-50%, thereby enhancing assay sensitivity and reproducibility [1]. This scenario leverages the quantified background reduction evidence (Evidence Item 2).

Protein Structure-Function Studies via Lysine Acetylation

Researchers investigating the role of specific lysine residues in enzyme activity or protein-protein interactions utilize Sulfo-NHS-Acetate for rapid, site-selective acetylation in aqueous buffers (Evidence Items 1 & 4). The high water solubility preserves native protein conformation during modification, a critical advantage over non-sulfonated analogs [2].

PROTAC Linker Synthesis in Targeted Protein Degradation

Sulfo-NHS-Acetate serves as a water-soluble alkyl-chain linker building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . Its aqueous compatibility simplifies purification and handling during the multi-step synthesis of these complex heterobifunctional molecules.

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